
5-Methyl-6-methylsulfonylpyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-methylsulfonylpyridin-3-ol is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 5-position, a methylsulfonyl group at the 6-position, and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-methylsulfonylpyridin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Methylation: The 5-position of the pyridine ring is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Sulfonylation: The 6-position is sulfonylated using a sulfonyl chloride, such as methylsulfonyl chloride, in the presence of a base like triethylamine.
Hydroxylation: The 3-position is hydroxylated using an oxidizing agent such as hydrogen peroxide or a hydroxylating reagent like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-6-methylsulfonylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: 5-Methyl-6-methylsulfonylpyridin-3-one.
Reduction: 5-Methyl-6-methylsulfanylpyridin-3-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-methylsulfonylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-6-methylsulfonylpyridin-3-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.
Molecular Targets: Potential targets include kinases, phosphatases, and other enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-6-methylsulfanylpyridin-3-ol: Similar structure but with a sulfide group instead of a sulfonyl group.
5-Methyl-6-chloropyridin-3-ol: Similar structure but with a chlorine atom instead of a methylsulfonyl group.
5-Methyl-6-methoxypyridin-3-ol: Similar structure but with a methoxy group instead of a methylsulfonyl group.
Uniqueness
5-Methyl-6-methylsulfonylpyridin-3-ol is unique due to the presence of both a methylsulfonyl group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H9NO3S |
|---|---|
Molekulargewicht |
187.22 g/mol |
IUPAC-Name |
5-methyl-6-methylsulfonylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO3S/c1-5-3-6(9)4-8-7(5)12(2,10)11/h3-4,9H,1-2H3 |
InChI-Schlüssel |
MPJIGXXYVCVDOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1S(=O)(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid](/img/structure/B13883664.png)

![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883676.png)
![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)

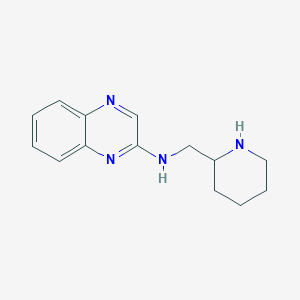
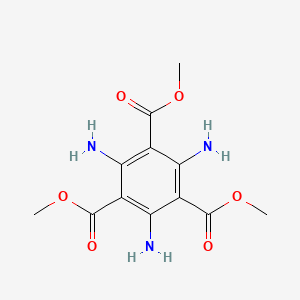
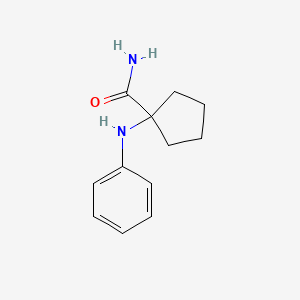
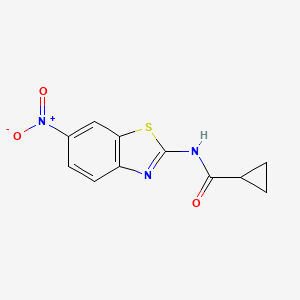
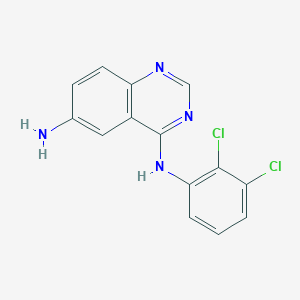
![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)
![Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13883739.png)
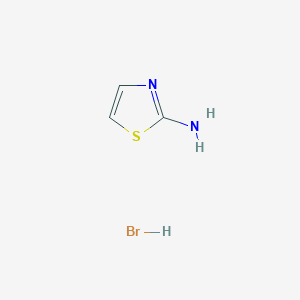
![8-[6-(Dimethylamino)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883746.png)
